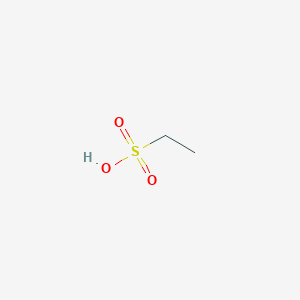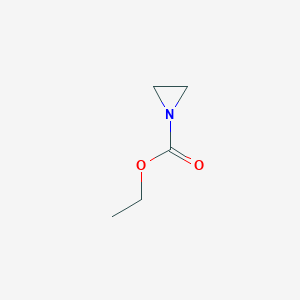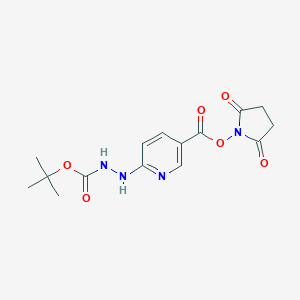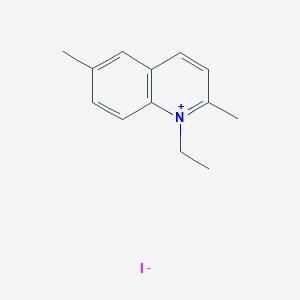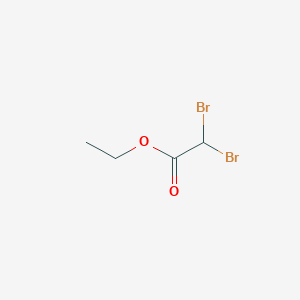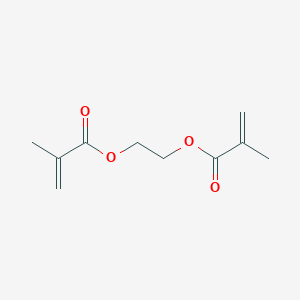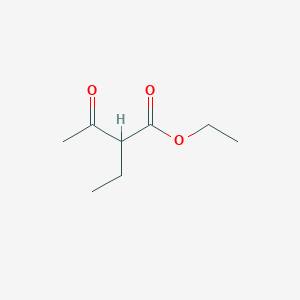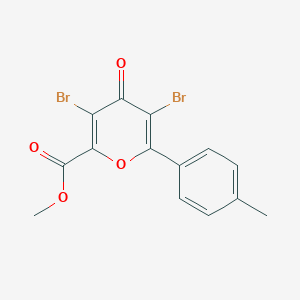
Carbamimidoylazanium;carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamimidoylazanium carbonate, also known as guanidine carbonate, is a chemical compound with the molecular formula CH6N4O3. It is a white, odorless, and water-soluble powder that is commonly used in various scientific research applications.
Wirkmechanismus
Carbamimidoylazanium carbonate works by disrupting the hydrogen bonds that hold proteins in their folded conformation. This leads to the unfolding and denaturation of the protein, which can then be further analyzed. The compound also acts as a buffer, helping to maintain a stable pH in solution.
Biochemische Und Physiologische Effekte
Carbamimidoylazanium carbonate has no known biochemical or physiological effects in humans. However, it can cause skin irritation and eye damage upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of carbamimidoylazanium carbonate is its ability to denature proteins, which allows for further analysis. It is also relatively inexpensive and readily available. However, it has limitations in terms of its specificity, as it can denature both target and non-target proteins. It also has a narrow range of effective concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on carbamimidoylazanium carbonate. One area of interest is the development of more specific protein denaturants that can target specific proteins or protein domains. Another area of interest is the use of carbamimidoylazanium carbonate in the development of new drugs, particularly those that target protein misfolding diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the use of carbamimidoylazanium carbonate in the development of new diagnostic tools for protein misfolding diseases.
Synthesemethoden
Carbamimidoylazanium carbonate can be synthesized by reacting Carbamimidoylazanium;carbonate hydrochloride with sodium carbonate. The reaction produces carbamimidoylazanium carbonate and sodium chloride as a byproduct. The reaction is exothermic and requires careful temperature control to prevent the formation of impurities.
Wissenschaftliche Forschungsanwendungen
Carbamimidoylazanium carbonate is widely used in scientific research, particularly in the field of biochemistry. It is used as a protein denaturant, which helps to unfold and denature proteins for further analysis. It is also used as a buffer in various biochemical assays, as it can maintain a stable pH in solution.
Eigenschaften
CAS-Nummer |
3425-08-9 |
|---|---|
Produktname |
Carbamimidoylazanium;carbonate |
Molekularformel |
C3H12N6O3 |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
diaminomethylideneazanium;carbonate |
InChI |
InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4) |
InChI-Schlüssel |
STIAPHVBRDNOAJ-UHFFFAOYSA-N |
Isomerische SMILES |
C(=N)([NH3+])N.C(=N)([NH3+])N.C(=O)([O-])[O-] |
SMILES |
C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=O)([O-])[O-] |
Kanonische SMILES |
C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=O)([O-])[O-] |
Andere CAS-Nummern |
593-85-1 |
Synonyme |
Carbonic acid (compound with) Guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



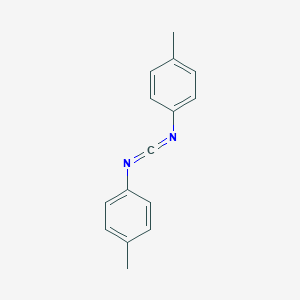
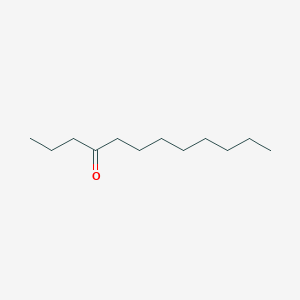
![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)
